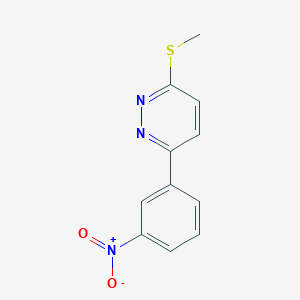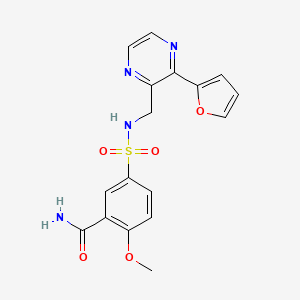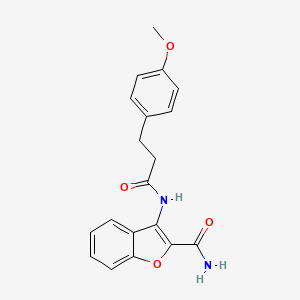
3-(Methylthio)-6-(3-nitrophenyl)pyridazine
Overview
Description
Pyridazine is a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. The “3-(Methylthio)-6-(3-nitrophenyl)” part suggests that the compound has a methylthio group attached to the 3rd position and a 3-nitrophenyl group attached to the 6th position of the pyridazine ring .
Molecular Structure Analysis
The molecular structure of “3-(Methylthio)-6-(3-nitrophenyl)pyridazine” would likely involve a pyridazine ring with a methylthio group (-SCH3) attached to one carbon atom and a 3-nitrophenyl group attached to another carbon atom .Chemical Reactions Analysis
Pyridazine compounds, in general, are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Methylthio)-6-(3-nitrophenyl)pyridazine” would depend on its specific structure. Generally, pyridazine compounds are stable and have low reactivity .Scientific Research Applications
Pharmaceutical Intermediates
The compound “3-(Methylthio)-6-(3-nitrophenyl)pyridazine” can serve as an intermediate in the synthesis of various pharmaceuticals. Its structural components are valuable for constructing molecules with potential therapeutic effects. For instance, related compounds like 3-nitrophenyl isocyanate are used in the development of drugs due to their reactivity and ability to form stable bonds with other pharmacophores .
Agrochemicals
Pyridazine derivatives are known to play a significant role in the agrochemical industry. They are often used in the synthesis of herbicides, insecticides, and fungicides. The nitrophenyl group, in particular, is associated with compounds that exhibit strong biological activity and can be tailored to target specific pests or weeds .
Organic Synthesis
In organic chemistry, “3-(Methylthio)-6-(3-nitrophenyl)pyridazine” may be utilized in various synthetic pathways. It can act as a building block for more complex molecules, including heterocyclic compounds that are prevalent in many natural products and bioactive molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGFALXWLMQQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319726 | |
| Record name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
CAS RN |
893996-82-2 | |
| Record name | 3-methylsulfanyl-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882369.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882373.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine](/img/structure/B2882376.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanesulfonamide](/img/structure/B2882382.png)

